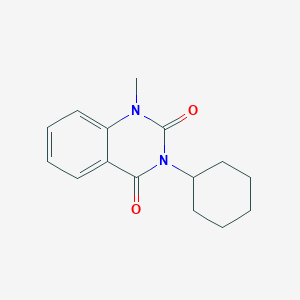![molecular formula C29H26N2O2 B5378491 N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] is not well understood. However, it is believed that the compound interacts with the target molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The compound has been shown to selectively bind to certain biomolecules, which makes it a useful tool for studying the interactions between biomolecules.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] has been shown to have minimal toxicity and no significant physiological effects. However, the compound has been shown to interfere with certain enzymatic reactions, which makes it a useful tool for studying enzyme kinetics.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] in lab experiments is its high selectivity towards certain biomolecules. The compound has also been shown to have high sensitivity, which makes it a useful tool for detecting low concentrations of biomolecules. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Future Directions
There are several future directions for the use of N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] in scientific research. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the development of new applications for the compound, such as in the field of drug discovery. Additionally, the compound can be further studied to better understand its mechanism of action and to identify new biomolecules that it can selectively bind to.
Conclusion
In conclusion, N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] is a compound that has significant potential in scientific research. The compound has been synthesized using various methods and has been shown to have high selectivity and sensitivity towards certain biomolecules. It has several potential applications, including fluorescence sensing and imaging, and can be further studied to identify new applications and to better understand its mechanism of action.
Synthesis Methods
The synthesis of N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] has been reported in the literature using various methods. The most common method involves the reaction of 1,2-dibromoethane with 1-naphthylamine to form 1,2-bis(1-naphthylamino)ethane, which is then reacted with acryloyl chloride to form the desired compound. Another method involves the reaction of 1,2-diaminoethane with 1-naphthylacrylic acid to form the desired compound.
Scientific Research Applications
N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide] has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of fluorescence sensing. The compound has been used as a fluorescent probe for the detection of metal ions, amino acids, and other biomolecules. It has also been used as a fluorescence imaging agent for the detection of cancer cells.
properties
IUPAC Name |
(E)-3-naphthalen-1-yl-N-[2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-21(31-29(33)19-17-25-13-7-11-23-9-3-5-15-27(23)25)20-30-28(32)18-16-24-12-6-10-22-8-2-4-14-26(22)24/h2-19,21H,20H2,1H3,(H,30,32)(H,31,33)/b18-16+,19-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMLZUQCBYAAV-YWNVXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC2=CC=CC=C21)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)
![N-(1-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5378461.png)


![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)